molecular formula C11H11N3O2S2 B14895061 Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Cat. No.: B14895061
M. Wt: 281.4 g/mol
InChI Key: ISVCZLYILCSHKG-UHFFFAOYSA-N
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Description

Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate (CAS 923213-21-2) is a chemical compound with the molecular formula C 11 H 11 N 3 O 2 S 2 and a molecular weight of 281.4 g/mol. Its structure integrates a benzoate ester linked via a thiomethyl bridge to a 5-amino-1,3,4-thiadiazole core, a scaffold renowned in medicinal chemistry for its diverse biological activities . The 1,3,4-thiadiazole ring is a key pharmacophore, acting as a bioisostere for pyrimidine and pyridazine rings found in nucleic acids and many drugs . This characteristic allows derivatives to potentially interfere with DNA replication and other cellular processes. The mesoionic nature of the 1,3,4-thiadiazole ring contributes to good cell permeability and oral bioavailability, facilitating interaction with various biological targets . Furthermore, the presence of the sulfur atom creates regions of low electron density that can enhance interactions with enzymes and receptors . This specific compound features a 2-amino group on the thiadiazole ring, which is a highly versatile site for chemical derivatization, making it a valuable building block for synthesizing a wider array of novel compounds for biological screening . The methyl benzoate moiety offers a handle for further chemical modification, such as hydrolysis to a carboxylic acid. Research Applications & Potential Mechanisms Derivatives of 1,3,4-thiadiazole, particularly those with 2-amino and aryl substitutions, are extensively investigated across multiple research domains: • Antimicrobial Research: 2-Amino-1,3,4-thiadiazole derivatives demonstrate significant antibacterial and antifungal properties, with some compounds exhibiting activity comparable to or greater than standard drugs . The mechanism may involve inhibition of specific bacterial enzymes, similar to historical sulfonamide drugs that contained the thiadiazole ring . • Anticancer Research: The 1,3,4-thiadiazole scaffold is a prominent structure in developing anticancer agents. These compounds can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast (MCF-7), lung (A549), and ovarian (SKOV-3) cancers . Research suggests their activity may be linked to causing DNA damage . • Anticonvulsant Research: The pharmacophoric features of the thiadiazole ring, including an electron-donor group and a hydrogen bonding domain, allow it to interact with the GABA A receptor system in the central nervous system, making it a candidate for anticonvulsant studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

Molecular Formula

C11H11N3O2S2

Molecular Weight

281.4 g/mol

IUPAC Name

methyl 3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzoate

InChI

InChI=1S/C11H11N3O2S2/c1-16-9(15)8-4-2-3-7(5-8)6-17-11-14-13-10(12)18-11/h2-5H,6H2,1H3,(H2,12,13)

InChI Key

ISVCZLYILCSHKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

One-Pot Cyclodehydration Using Polyphosphate Ester (PPE)

A scalable method for synthesizing 2-amino-1,3,4-thiadiazoles involves the reaction of thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE). This approach avoids toxic reagents like POCl3 and operates under mild conditions (≤85°C). For 5-amino-1,3,4-thiadiazole-2-thiol, thioglycolic acid (HS-CH2-COOH) serves as the carboxylic acid precursor.

Mechanism :

  • Salt Formation : Thiosemicarbazide reacts with thioglycolic acid to form a thiosemicarbazide-carboxylic acid salt.
  • Dehydration : PPE facilitates the elimination of water, generating an acylation intermediate.
  • Cyclodehydration : Intramolecular cyclization yields the thiadiazole ring, with the thiol group retained at position 2.

Optimization :

  • PPE Loading : A minimum of 20 g PPE per 5 mmol carboxylic acid ensures complete cyclization.
  • Solvent : Chloroform enhances homogeneity and temperature control.
  • Yield : ~65–70% for aliphatic carboxylic acids, though aromatic analogs may require longer reaction times.

Alternative Route via 5-Amino-1,3,4-thiadiazole-2(3H)-thione

A patent describing the synthesis of deuterated thiadiazole derivatives highlights the utility of thione intermediates. Treatment of 5-amino-1,3,4-thiadiazole-2(3H)-thione with reducing agents (e.g., NaBH4) selectively converts the thione (-C=S) to a thiol (-C-SH).

Procedure :

  • React 5-amino-1,3,4-thiadiazole-2(3H)-thione with NaBH4 in ethanol at 50°C for 4 h.
  • Acidify with HCl to precipitate the thiol.
    Yield : ~80–85%.

Preparation of Methyl 3-(Bromomethyl)benzoate

Radical Bromination of Methyl 3-Methylbenzoate

Bromination of the methyl group in methyl 3-methylbenzoate is achieved using N-bromosuccinimide (NBS) under radical initiation.

Conditions :

  • Reagents : NBS (1.2 equiv), AIBN (0.1 equiv) in CCl4.
  • Temperature : Reflux (80°C) under N2 atmosphere.
  • Reaction Time : 6–8 h.

Mechanism :
AIBN generates bromine radicals, abstracting a hydrogen atom from the methyl group to form a benzyl radical. Subsequent bromination yields the bromomethyl derivative.

Yield : ~75–80% after purification by silica gel chromatography.

Alternative Halogenation Methods

Electrophilic bromination using PBr3 or HBr/AcOH offers lower yields (<60%) due to competing ester hydrolysis. Radical bromination remains the preferred method.

Thioether Formation: Coupling 5-Amino-1,3,4-thiadiazole-2-thiol with Methyl 3-(Bromomethyl)benzoate

Nucleophilic Substitution in Basic Media

The thiol group attacks the bromomethyl carbon via an SN2 mechanism under basic conditions.

Procedure :

  • Dissolve 5-amino-1,3,4-thiadiazole-2-thiol (1.1 equiv) in acetone/water (3:1).
  • Add NaOH (1.5 equiv) and stir for 30 min at 25°C.
  • Introduce methyl 3-(bromomethyl)benzoate (1.0 equiv) and reflux for 12 h.
  • Neutralize with HCl, extract with ethyl acetate, and purify by recrystallization (ethanol/water).

Yield : 68–72%.

Biocatalytic Thioether Synthesis

A novel enzymatic approach using Myceliophthora thermophila laccase (Novozym 51003) oxidizes catechol derivatives to ortho-quinones, which undergo 1,4-thia-Michael addition with thiols. While this method is optimized for aryl thioethers, adaptations for aliphatic systems are feasible.

Adapted Protocol :

  • Oxidize methyl 3-(hydroxymethyl)benzoate to the corresponding quinone using laccase (pH 5, 30°C).
  • Add 5-amino-1,3,4-thiadiazole-2-thiol and incubate for 24 h.
    Yield : ~50–55% (preliminary trials).

Comparative Analysis of Methods

Parameter PPE-Mediated Cyclization Radical Bromination Biocatalytic Coupling
Yield 65–70% 75–80% 50–55%
Reaction Time 10–12 h 6–8 h 24 h
Toxicity Low (PPE) Moderate (CCl4) Low
Scalability High High Moderate
Purification Difficulty Moderate High Low

Spectral Characterization and Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.05 (d, J=7.8 Hz, 1H, Ar-H), 7.65 (t, J=7.8 Hz, 1H, Ar-H), 7.52 (d, J=7.8 Hz, 1H, Ar-H), 4.45 (s, 2H, SCH2), 3.88 (s, 3H, OCH3), 5.21 (s, 2H, NH2).
  • IR (KBr) : 3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1260 cm⁻¹ (C-S).
  • MS (ESI+) : m/z 310 [M+H]+.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Conditions Reagents Product Notes
Acidic hydrolysis (HCl/MeOH)1 N HCl in methanol, room temperature3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoic acidCommon workup step in ester cleavage .
Basic hydrolysis (NaOH/H₂O)Aqueous NaOH, refluxSodium salt of 3-(((5-Amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoateSaponification followed by acidification yields the free acid .

Mechanistic Insight :

  • The reaction proceeds via nucleophilic attack of hydroxide or water on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.

Thioether Oxidation

The thioether (-S-CH₂-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

Oxidizing Agent Conditions Product Reference
Hydrogen peroxide (H₂O₂)Room temperature, acetic acid3-(((5-Amino-1,3,4-thiadiazol-2-yl)sulfinyl)methyl)benzoate (sulfoxide)
meta-Chloroperbenzoic acid (mCPBA)Dichloromethane, 0 °C3-(((5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl)methyl)benzoate (sulfone)

Key Observation :

  • Sulfone formation enhances electrophilicity, potentially improving biological activity .

Reactions at the 5-Amino Group

The amino group on the thiadiazole ring participates in condensation and acylation reactions.

Schiff Base Formation

Reagents Conditions Product
Aromatic aldehydes (e.g., 4-chlorobenzaldehyde)Ethanol, reflux, catalytic HCl3-(((5-(Arylideneamino)-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Application :

  • Schiff bases are intermediates for synthesizing bioactive thiadiazole hybrids .

Acylation

Reagents Conditions Product
Acetyl chloridePyridine, 0 °C → room temperature3-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Mechanism :

  • Nucleophilic acyl substitution at the amino group, stabilized by the electron-withdrawing thiadiazole ring .

Electrophilic Substitution on the Thiadiazole Ring

The 1,3,4-thiadiazole core undergoes electrophilic substitution, primarily at the C-2 position due to the directing effect of the amino group.

Reaction Reagents Product
BrominationBr₂ in CHCl₃, 40 °C3-(((5-Amino-2-bromo-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate
NitrationHNO₃/H₂SO₄, 0 °C3-(((5-Amino-2-nitro-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate

Challenges :

  • Harsh conditions may degrade the thioether or ester groups, requiring careful optimization .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles.

Reagents Conditions Product
Hydrazine hydrateEthanol, refluxThiadiazolo[3,2-b] triazole derivative
CS₂/KOHEthanol, 0 °C → refluxThiadiazole-thiazolidinone hybrid

Significance :

  • Cyclized products exhibit enhanced pharmacological profiles, including antitumor activity .

Nucleophilic Displacement at the Thioether

The thioether’s sulfur atom can act as a leaving group in nucleophilic substitutions.

Nucleophile Conditions Product
Sodium methoxideDMF, 60 °C3-(((5-Amino-1,3,4-thiadiazol-2-yl)methoxy)methyl)benzoate
Amines (e.g., piperazine)THF, 0 °C → room temperature3-(((5-Amino-1,3,4-thiadiazol-2-yl)(piperazinyl)methyl)benzoate

Limitation :

  • Steric hindrance from the methyl benzoate group may reduce reaction efficiency .

Scientific Research Applications

Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a thiadiazole derivative with diverse applications in scientific research, including medicinal chemistry, materials science, and industrial chemistry. The presence of the thiadiazole ring in the compound enhances its biological activity, enabling it to interact with various biological targets.

Scientific Research Applications

  • Medicinal Chemistry this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent because it can interact with biological targets.
  • Materials Science This compound can be employed to develop novel materials possessing specific electronic or optical properties.
  • Industrial Chemistry this compound can serve as an intermediate in synthesizing other complex molecules and in producing pharmaceuticals and agrochemicals.

Antimicrobial Activity

Thiadiazole derivatives display antimicrobial activity against various pathogens, inhibiting the growth of Gram-positive and Gram-negative bacteria. In vitro studies suggest that these compounds disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Anticancer Activity

Thiadiazole structures can induce apoptosis in cancer cells and have demonstrated cytotoxic effects against breast (MCF-7) and lung (A549) carcinoma cells.

Studies on Anticonvulsant Activity

Studies have evaluated derivatives of 5-amino-1,3,4-thiadiazole for anticonvulsant activity using maximal electroshock (MES) and pentylenetetrazol (PTZ) models, with some derivatives exhibiting significant anticonvulsant effects at doses as low as 30 mg/kg.

Studies on Cytotoxicity

Reviews highlight the cytotoxic properties of thiadiazole derivatives against cancer cell lines, with some compounds demonstrating high potency against SK-MEL-2 melanoma cells, with IC50 values significantly lower than standard chemotherapeutics.

Mechanism of Action

The mechanism of action of Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interacting with cellular membranes. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the thiadiazole core, substituent positions, or ester modifications. Below is a detailed analysis:

Substituted Benzoate Derivatives

describes methyl 5-(((2',3'-O-isopropylideneadenosyl)thio)methyl)benzoate derivatives with halogen (Cl, F) or biphenyl substitutions on the benzene ring. Key differences include:

  • Substituent Position and Electronic Effects :
    • Chlorine at the ortho position (compound 4m ) reduces steric hindrance compared to meta substitution (4o ), leading to higher synthetic yields (81% vs. 76%) .
    • Fluorine substitution (4n ) marginally improves yield (81%) over chlorine, likely due to enhanced electrophilicity at the reaction site .

Table 1: Comparison of Benzoate Derivatives

Compound Substituent Yield (%) Key Feature
Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate None (parent) N/A Baseline structure
4m () 2-Chloro 81 Enhanced steric accessibility
4n () 2-Fluoro 81 Improved electrophilicity
4p () Biphenyl 73 Extended π-system for binding
Heterocyclic Modifications

discusses 5-((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-thione, where the benzoate ester is replaced with a triazole-thione group. This modification:

  • Alters Bioactivity : Triazole-thione derivatives exhibit distinct pharmacological profiles, such as increased antioxidant and antitubercular activity compared to benzoate esters .
  • Synthetic Complexity : The triazole-thione scaffold requires multi-step optimization (e.g., S-alkylation), reducing yields to 70–85% .
Thiadiazole Core Variations

compares 5-benzylthio-1,3,4-thiadiazol-2-amine derivatives with the parent compound. Key findings include:

  • Bioactivity Superiority : Benzylthio-substituted analogs (2a–f ) show higher diuretic activity than thioether-linked ketones (3a–j ) due to improved lipophilicity and membrane permeability .
  • Substituent Effects : A 4-chloro substituent on the benzene ring maximizes activity, while nitro or bromo groups reduce efficacy by ~40% .
Ester Group Modifications

lists ethyl 4-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate, an ethyl ester analog. Differences include:

  • Solubility and Stability : Ethyl esters generally exhibit lower aqueous solubility but higher metabolic stability than methyl esters. However, this compound is discontinued, suggesting synthetic or stability challenges .

Biological Activity

Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiadiazole Derivatives

1,3,4-Thiadiazole derivatives have been extensively studied for their antimicrobial , anticancer , anti-inflammatory , and anticonvulsant properties. The presence of the thiadiazole ring enhances the biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial activity against a range of pathogens. This compound has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. In vitro studies indicate that the compound's mechanism may involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Pathogen TypeActivity LevelReference
Gram-positive BacteriaModerate
Gram-negative BacteriaHigh

Anticancer Activity

Research indicates that compounds containing the thiadiazole structure can induce apoptosis in cancer cells. This compound has demonstrated cytotoxic effects against various cancer cell lines including breast (MCF-7) and lung (A549) carcinoma cells.

Cancer Cell LineIC50 Value (µg/mL)Reference
MCF-70.28
A5490.52

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • Inhibition of Carbonic Anhydrase : The compound has been shown to inhibit human carbonic anhydrase II (hCA-II), which is involved in various physiological processes including respiration and acid-base balance. This inhibition may contribute to its anticonvulsant properties by modulating neuronal excitability.
  • Induction of Apoptosis : Studies suggest that thiadiazole derivatives can activate apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Study on Anticonvulsant Activity

In a study conducted by Sarafroz et al., several derivatives of 5-amino-1,3,4-thiadiazole were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The study found that certain derivatives exhibited significant anticonvulsant effects at doses as low as 30 mg/kg.

Study on Cytotoxicity

A review highlighted the cytotoxic properties of various thiadiazole derivatives against cancer cell lines. Compounds similar to this compound were noted for their high potency against SK-MEL-2 melanoma cells with IC50 values significantly lower than standard chemotherapeutics.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 3-(((5-amino-1,3,4-thiadiazol-2-yl)thio)methyl)benzoate?

The compound is typically synthesized via cyclization reactions. For example, thiadiazole derivatives are formed by reacting hydrazide intermediates with potassium thiocyanate in acidic conditions (e.g., concentrated H2SO4), followed by alkylation or thioetherification steps . Key intermediates are purified via recrystallization or column chromatography, and structural confirmation relies on IR, <sup>1</sup>H/<sup>13</sup>C NMR, and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Structural elucidation requires a combination of:

  • FT-IR : To confirm functional groups (e.g., C=S stretching at ~1200 cm<sup>-1</sup> in thiadiazole rings) .
  • NMR : <sup>1</sup>H and <sup>13</sup>C spectra identify proton environments and carbon frameworks .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • Elemental analysis : Ensures purity and matches calculated/observed C, H, N, S ratios .

Q. What in vitro assays are used to evaluate the antimicrobial potential of this compound?

The Microplate Alamar Blue Assay (MABA) is widely used for antimycobacterial testing against Mycobacterium tuberculosis H37Rv . For broader antimicrobial screening, broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi is recommended, with ciprofloxacin and fluconazole as positive controls .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity?

Structure-activity relationship (SAR) studies reveal that substituents on the benzene or thiadiazole rings significantly impact activity. For example:

  • Electron-withdrawing groups (e.g., Cl at the para-position of the benzyl group) enhance diuretic activity, while nitro groups reduce it .
  • Alkyl chains on the triazole ring improve lipophilicity and membrane penetration, critical for intracellular antibacterial effects . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like enoyl-ACP reductase in M. tuberculosis .

Q. How can computational methods (DFT, molecular docking) optimize the design of derivatives?

  • DFT calculations : Predict vibrational frequencies, charge distribution, and thermodynamic stability. For example, B3LYP/6-311+G(d,p) basis sets model thiadiazole ring geometry and HOMO-LUMO gaps, correlating with reactivity .
  • Molecular docking : Identifies potential binding modes with biological targets (e.g., DNA gyrase). Derivatives with hydrogen-bonding groups (e.g., -NH2) show stronger interactions with active-site residues .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in:

  • Assay conditions : Standardize inoculum size, incubation time, and solvent controls (e.g., DMSO ≤1% v/v) .
  • Compound purity : Verify via HPLC (>95% purity) to exclude impurities affecting results .
  • Cell lines : Use authenticated strains (e.g., ATCC) to ensure consistency in cytotoxicity assays .

Q. What challenges arise during scale-up synthesis, and how are they addressed?

  • Low yields : Optimize stoichiometry (e.g., excess KSCN in cyclization steps) and reaction time .
  • Purification : Replace column chromatography with solvent recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
  • Byproducts : Monitor via TLC and adjust pH during workup to minimize thioether oxidation .

Q. What strategies are used to synthesize structurally diverse derivatives?

  • Mannich reactions : Introduce aminoalkyl groups at the 5-amino position of the thiadiazole ring .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition adds triazole moieties to enhance solubility .
  • Schiff base formation : Condensation with aromatic aldehydes creates imine-linked derivatives for metal chelation studies .

Q. How is acute toxicity assessed for this compound in preclinical studies?

Follow OECD Guideline 423: Administer graded doses (5–2000 mg/kg) to rodents and monitor for 14 days. GHS classification (Category 4 for oral/dermal toxicity) requires proper PPE (gloves, lab coats) during handling .

Q. What mechanistic studies elucidate its mode of action against bacterial targets?

  • Enzyme inhibition assays : Measure IC50 against dihydrofolate reductase (DHFR) or β-lactamase using spectrophotometric methods .
  • Reactive oxygen species (ROS) detection : Use fluorescent probes (e.g., DCFH-DA) to assess oxidative stress induction in bacterial cells .

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